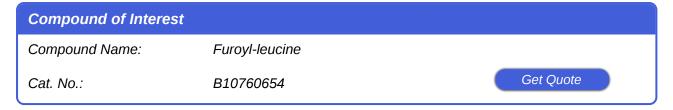


Furoyl-Leucine: A Versatile Chiral Building Block for Organic Synthesis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Furoyl-leucine, a derivative of the essential amino acid L-leucine, is emerging as a valuable and versatile chiral building block in the field of organic synthesis. This N-acylated amino acid incorporates a furan-2-carbonyl moiety, a heterocyclic scaffold known to be present in numerous biologically active compounds. The unique combination of the chiral leucine backbone and the furoyl group imparts specific physicochemical properties that make it an attractive starting material for the synthesis of a diverse range of complex molecules, particularly in the realm of medicinal chemistry and drug discovery.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **furoyl-leucine** as a building block. It includes detailed experimental protocols for its derivatization and presents quantitative data in a clear, tabular format to facilitate its use in the laboratory.

Chemical and Physical Properties of Furoyl-Leucine

Furoyl-leucine, systematically named (2S)-2-(furan-2-carbonylamino)-4-methylpentanoic acid, possesses a combination of functionalities that are amenable to a variety of synthetic transformations. The key structural features include a carboxylic acid, an amide, and a chiral center.



Property	Value	Source
Molecular Formula	C11H15NO4	INVALID-LINK
Molecular Weight	225.24 g/mol	INVALID-LINK
IUPAC Name	(2S)-2-(furan-2- carbonylamino)-4- methylpentanoic acid	INVALID-LINK
Appearance	White to off-white solid	General knowledge
Solubility	Soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide. Limited solubility in water.	General knowledge
Melting Point	Not reported	
XLogP3	1.9	INVALID-LINK

Synthesis of Furoyl-Leucine Derivatives: Amide Bond Formation

The carboxylic acid moiety of **furoyl-leucine** serves as a handle for the formation of new amide bonds, allowing for its incorporation into larger and more complex molecular architectures, including peptides and peptidomimetics. A common and efficient method for this transformation is the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). This methodology has been successfully employed in the synthesis of novel inhibitors of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1).

Experimental Protocol: Synthesis of Methyl (Furan-2-carbonyl)leucinate

This protocol is adapted from the general procedure described for the synthesis of furan- and thiophene-2-carbonyl amino acid derivatives.



Reaction Scheme:

A general reaction scheme for amide coupling.

Materials:

Reagent	Molar Mass (g/mol)
Furoyl-Leucine	225.24
Leucine methyl ester hydrochloride	181.66
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)	191.70
1-Hydroxybenzotriazole (HOBt)	135.13
Triethylamine (TEA)	101.19
Dimethylformamide (DMF)	73.09
Ethyl acetate	88.11
Saturated aqueous sodium bicarbonate	-
Brine	-
Anhydrous magnesium sulfate	120.37

Procedure:

- To a solution of **furoyl-leucine** (1.0 eq) in anhydrous dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add a solution of leucine methyl ester hydrochloride (1.0 eq) and triethylamine (1.2 eq) in DMF to the reaction mixture.



- Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired methyl (furan-2-carbonyl)leucinate.

Quantitative Data:

Reactant/Product	Molar Eq.	Yield (%)
Furoyl-Leucine	1.0	-
Leucine methyl ester hydrochloride	1.0	-
EDC	1.2	-
HOBt	1.2	-
TEA	1.2	-
Methyl (Furan-2- carbonyl)leucinate	-	Typically >70%

Characterization Data (Hypothetical - based on similar compounds):



Technique	Data
¹H NMR (CDCl₃, 400 MHz)	δ 7.45 (dd, J = 1.8, 0.8 Hz, 1H), 7.15 (dd, J = 3.5, 0.8 Hz, 1H), 6.85 (d, J = 8.5 Hz, 1H), 6.50 (dd, J = 3.5, 1.8 Hz, 1H), 4.85 (m, 1H), 3.75 (s, 3H), 1.80-1.60 (m, 3H), 0.95 (d, J = 6.5 Hz, 3H), 0.93 (d, J = 6.5 Hz, 3H).
¹³ C NMR (CDCl ₃ , 101 MHz)	δ 173.5, 158.5, 147.0, 144.5, 115.0, 112.0, 52.5, 51.0, 41.5, 25.0, 23.0, 22.0.
Mass Spectrometry (ESI+)	m/z calculated for C ₁₂ H ₁₉ NO ₄ [M+H] ⁺ : 242.13, found: 242.15.

Potential Applications in Organic Synthesis

The structural features of **furoyl-leucine** open up possibilities for its use in various synthetic strategies beyond simple amide coupling.

Esterification Reactions

The carboxylic acid functionality can be readily converted to a variety of esters through standard esterification protocols, such as Fischer esterification or by reaction with alkyl halides in the presence of a base. These ester derivatives can serve as valuable intermediates in further synthetic transformations or as final target molecules with modified pharmacokinetic properties.

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